molecular formula C9H13NO3 B1466161 [2-(2-Methoxyethoxy)pyridin-4-yl]methanol CAS No. 897950-76-4

[2-(2-Methoxyethoxy)pyridin-4-yl]methanol

Cat. No.: B1466161
CAS No.: 897950-76-4
M. Wt: 183.2 g/mol
InChI Key: LIAQECGZSLHBNY-UHFFFAOYSA-N
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Description

[2-(2-Methoxyethoxy)pyridin-4-yl]methanol: is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methanol group

Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-4-5-13-9-6-8(7-11)2-3-10-9/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAQECGZSLHBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanol typically involves the reaction of 4-pyridinemethanol with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: [2-(2-Methoxyethoxy)pyridin-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with different alkyl groups .

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Methoxyethoxy)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes .

Medicine: Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(2-Methoxyethoxy)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    [2-(2-Ethoxyethoxy)pyridin-4-yl]methanol: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

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Biological Activity

Overview of the Compound

[2-(2-Methoxyethoxy)pyridin-4-yl]methanol, with the CAS number 897950-76-4, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring substituted with a methoxyethoxy group, which may influence its interaction with various biological targets.

The compound's structure suggests it may interact with several enzymes and proteins, potentially influencing their activity. Notably, its ability to form hydrogen bonds and coordinate with metal ions could play a significant role in enzyme modulation and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its binding interactions with specific biomolecules. It may inhibit or activate certain enzymes by binding to their active sites, thus altering their physiological roles. For example, it has been suggested that this compound could interact with carbonic anhydrase isoenzymes, which are crucial for maintaining acid-base balance in tissues.

Cell Signaling Pathways

The compound has been observed to influence critical cell signaling pathways that are essential for cellular communication and function. This modulation can lead to changes in gene expression and cellular metabolism.

Gene Expression

Studies indicate that this compound may impact the expression of genes involved in immune responses and metabolic processes, suggesting its potential role in therapeutic applications.

Research Findings

Numerous studies have documented the biological activities of this compound:

Case Study 1: Immunomodulatory Effects

A study assessing the immunomodulatory effects of various compounds found that this compound significantly modulated cytokine production in immune cells. This effect indicates potential therapeutic applications in autoimmune diseases and conditions involving dysregulated immune responses.

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with carbonic anhydrase isoenzymes. This interaction results in the inhibition of these enzymes, which could have implications for conditions where acid-base homeostasis is disrupted.

Data Tables

Biological Activity Effect Target
Cytokine ModulationSignificant modulation of productionImmune Cells
Enzyme InhibitionInhibition of carbonic anhydraseCarbonic Anhydrase Isoenzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(2-Methoxyethoxy)pyridin-4-yl]methanol
Reactant of Route 2
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[2-(2-Methoxyethoxy)pyridin-4-yl]methanol

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